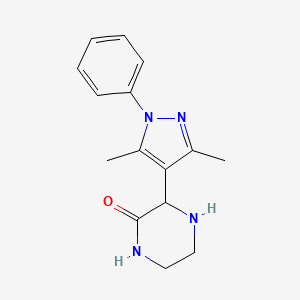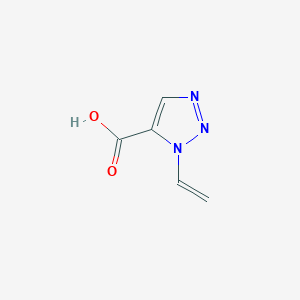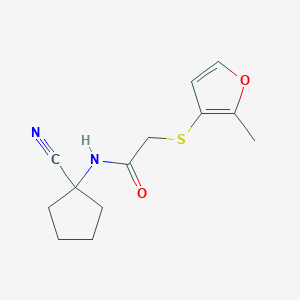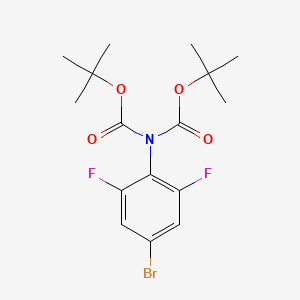
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one is a heterocyclic compound that features a pyrazole ring fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole with piperazine derivatives. One common method includes the use of ethanolic NaOH at room temperature to facilitate the reaction . The reaction mixture is then poured into ice-cold water, and the resulting solid is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrazole compounds.
Scientific Research Applications
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Shares the pyrazole core but lacks the piperazine ring.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole compound without the phenyl group.
Uniqueness
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-2-one is unique due to its combination of a pyrazole ring with a piperazine ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-13(14-15(20)17-9-8-16-14)11(2)19(18-10)12-6-4-3-5-7-12/h3-7,14,16H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMTUHWRCZDCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(=O)NCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2583334.png)
![2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide](/img/structure/B2583337.png)

![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)
![7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2583340.png)



![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride](/img/structure/B2583346.png)
![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2583347.png)


![3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2583350.png)
![N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)
